3-Deoxi-L-treo-pentosa

Descripción general

Descripción

. It is a pentose sugar, meaning it contains five carbon atoms, and is characterized by the absence of a hydroxyl group at the third carbon position, hence the name "3-deoxy." This compound is of interest in various scientific fields due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Medicinal Chemistry

3-Deoxy-L-threo-pentose is involved in several biochemical pathways, particularly those related to the metabolism of sugars. Its derivatives, such as 2-keto-3-deoxy-L-galactonate (KDGal), play significant roles in microbial metabolism and can be utilized as precursors for the synthesis of medicinal compounds. KDGal has been identified as a key intermediate in the catabolic pathway of 3,6-anhydro-L-galactose (AHG), which is derived from red algae .

Case Study: Production of KDGal

- Source : Derived from plant-derived D-galacturonate or marine macroalgal agarose.

- Process : The enzymatic conversion involves several steps:

- Hydrolysis of agarose to AHG.

- Conversion of AHG to KDGal using specific enzymes such as AHG dehydrogenase and cycloisomerase.

- Outcome : High-purity KDGal can be produced, which may serve as a precursor for pharmaceuticals .

Metabolic Engineering

The compound's role in metabolic engineering is significant due to its ability to enhance the production of biochemicals through engineered microbial pathways. Its derivatives are increasingly used in the development of metabolic pathways that can produce valuable compounds from renewable resources.

Applications in Metabolic Pathways

- Precursor for Antibiotics : Certain derivatives of 3-deoxy sugars are being explored for their potential to serve as building blocks for antibiotic synthesis.

- Biochemical Research : KDGal and similar compounds are utilized to elucidate mechanisms involved in microbial metabolic processes, aiding in the understanding of metabolic pathways .

Fluorinated Analogues

Recent research has focused on synthesizing fluorinated analogues of 3-deoxy sugars, which may provide insights into their biological functions and regulatory roles within cellular metabolism.

Case Study: Synthesis of Deoxyfluorinated Analogues

- Researchers have successfully synthesized three deoxyfluorinated analogues (3-deoxy-3-fluoro-D-ribulose and others) that are expected to act as tools for studying the non-oxidative pentose phosphate pathway (PPP).

- These analogues are designed to be phosphorylated by specific kinases but not further metabolized, allowing researchers to investigate their effects on cellular metabolism more effectively .

Potential Applications in Nutraceuticals

The by-products from the enzymatic production processes involving 3-deoxy sugars have shown promising properties such as prebiotic, antioxidant, and anti-inflammatory activities. This suggests potential applications in the nutraceutical industry where these compounds could be marketed for health benefits.

Mecanismo De Acción

Biochemical Pathways

3-Deoxy-L-threo-pentose is involved in the non-oxidative pentose phosphate pathway . This pathway is crucial for the production of mycosporine-like amino acids (MAAs), which are strong UV-absorbing compounds produced by cyanobacteria, algae, and corals . The compound is produced from the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (S7P) .

Result of Action

It is known to be involved in the production of mycosporine-like amino acids, which have potential as natural, safe, and eco-friendly sunscreens .

Análisis Bioquímico

Biochemical Properties

3-Deoxy-L-threo-pentose is involved in several biochemical reactions, particularly in the context of carbohydrate metabolism. It interacts with enzymes such as aldolases and dehydratases, which are crucial for its conversion and utilization in metabolic pathways . For instance, in the Weimberg pathway, 2-dehydro-3-deoxy-aldopentonate dehydratase converts 2-dehydro-3-deoxy-L-aldopentonate to 2,5-dioxopentanoate . This interaction is essential for the catabolism of pentose sugars and the production of key metabolic intermediates.

Cellular Effects

3-Deoxy-L-threo-pentose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect neural cell proteoglycan synthesis and function, which is critical for maintaining cellular structure and communication . Additionally, its role in carbohydrate metabolism can impact cellular energy production and overall metabolic flux.

Molecular Mechanism

At the molecular level, 3-Deoxy-L-threo-pentose exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, it binds to aldolases and dehydratases, facilitating the conversion of pentose sugars into metabolic intermediates . These interactions can lead to enzyme activation or inhibition, depending on the specific context and the presence of other cofactors or substrates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Deoxy-L-threo-pentose can change over time due to its stability and degradation properties. Studies have shown that it can produce long-lasting effects on cellular function, particularly in the context of neural cells . The stability of 3-Deoxy-L-threo-pentose in various experimental conditions is crucial for its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of 3-Deoxy-L-threo-pentose vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular metabolism and function, while higher doses could potentially lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

3-Deoxy-L-threo-pentose is involved in several metabolic pathways, including the pentose phosphate pathway and the Weimberg pathway . It interacts with enzymes such as transaldolases and dehydratases, which are critical for its conversion into metabolic intermediates. These interactions can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, 3-Deoxy-L-threo-pentose is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites and accumulates in the necessary cellular compartments . The localization and accumulation of 3-Deoxy-L-threo-pentose can significantly impact its biological activity and function.

Subcellular Localization

The subcellular localization of 3-Deoxy-L-threo-pentose is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding the subcellular distribution of 3-Deoxy-L-threo-pentose is crucial for elucidating its role in cellular metabolism and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Deoxy-L-threo-pentose can be synthesized through several methods, including the reduction of 3-deoxy-L-threose or the enzymatic conversion of other sugars. One common synthetic route involves the use of aldol reactions, where appropriate aldehyde and ketone precursors are combined under controlled conditions to form the desired pentose structure.

Industrial Production Methods: In an industrial setting, the production of 3-Deoxy-L-threo-pentose may involve large-scale fermentation processes or chemical synthesis using catalysts to improve yield and efficiency. The choice of method depends on the desired purity and scale of production.

Análisis De Reacciones Químicas

Types of Reactions: 3-Deoxy-L-threo-pentose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: The oxidation of 3-Deoxy-L-threo-pentose can yield aldonic acids or uronic acids.

Reduction: Reduction reactions can produce alditols, such as ribitol or xylitol.

Substitution: Halogenation can result in the formation of halogenated derivatives of the pentose.

Comparación Con Compuestos Similares

Ribose: A pentose sugar found in RNA.

Arabinose: A pentose sugar used in the biosynthesis of glycoproteins.

Xylose: Another pentose sugar used in the production of bio-based chemicals.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-Deoxy-L-threo-pentose, a pentose sugar derivative, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic pathways, metabolic implications, and relevant case studies.

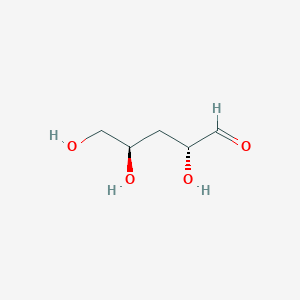

Structural Characteristics

3-Deoxy-L-threo-pentose is characterized by the absence of an oxygen atom at the third carbon position compared to its parent sugar, L-threo-pentose. Its molecular formula is , and it exists in various stereoisomeric forms that influence its biological interactions.

Enzymatic Pathways and Metabolism

The metabolism of 3-deoxy sugars often involves complex enzymatic pathways. Recent studies have highlighted the role of specific enzymes in the conversion of 3-deoxy sugars into valuable metabolites:

- Aldolases : Enzymes such as l-2-keto-3-deoxyfuconate aldolase catalyze reactions involving 3-deoxy sugars, facilitating their conversion into aldehydes and pyruvate through aldol cleavage reactions. This process is crucial for the utilization of these sugars in bacterial metabolic pathways .

- Dehydratases : The conversion of 2-keto-3-deoxypentonate to α-ketoglutarate involves dehydratases, which play a significant role in the nonphosphorylative Entner–Doudoroff pathway, a key metabolic route in various microorganisms .

Biological Activities

The biological activities of 3-Deoxy-L-threo-pentose can be summarized as follows:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of 3-deoxy sugars exhibit antimicrobial activities against various pathogens. For instance, certain metabolites derived from these sugars have shown reduced viability in bacterial cultures, indicating potential applications in developing antimicrobial agents .

- Metabolic Intermediates : As a metabolic intermediate, 3-deoxy-L-threo-pentose participates in various biochemical pathways that may influence cellular metabolism and energy production. Its role as a precursor to other biologically active compounds highlights its significance in metabolic engineering .

Case Study 1: Enzymatic Production of 2-Keto-3-Deoxy Compounds

A study focused on the enzymatic production and purification of 2-keto-3-deoxy compounds demonstrated the utility of 3-deoxy-L-threo-pentose as a substrate for enzyme-catalyzed reactions. The researchers successfully produced high-value products through multi-step enzymatic processes involving recombinant proteins derived from Vibrio species. This research underscores the potential for biotechnological applications utilizing 3-deoxy sugars .

Case Study 2: Bioconversion Processes

Another significant study explored the bioconversion of D-galacturonate to keto-deoxy-L-galactonate using filamentous fungi. The findings revealed that keto-deoxy-L-galactonate serves as an important intermediate in fungal metabolism, illustrating how derivatives of 3-deoxy sugars can be integrated into broader metabolic frameworks within microbial systems .

Research Findings Summary Table

Propiedades

IUPAC Name |

(2R,4R)-2,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJPQPGKIAEJO-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)[C@H](C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721975 | |

| Record name | 3-Deoxy-L-threo-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41107-43-1 | |

| Record name | 3-Deoxy-L-threo-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.